N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(4-cyano-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-10-5-2-8(7-12)6-11(10)16-9-3-4-9/h2,5-6,9,13H,3-4H2,1H3 |
InChI Key |
MTMWSYUWHVLJQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents, is a widely applied method for forming carbon-carbon bonds .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the Suzuki–Miyaura coupling can produce biaryl compounds, while reduction reactions can yield amines or other derivatives.
Scientific Research Applications
N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group and methanesulfonamide moiety play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups .
Comparison with Similar Compounds
N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Cyanophenyl)methanesulfonamide: This compound has a similar structure but lacks the cyclopropoxy group.
N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide: This compound has a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyano and cyclopropoxy groups, which contribute to its distinct chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
